4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(4-formylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADORFIMCHOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole Core
The pyrazole ring is commonly synthesized by reacting hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, hydrazinobenzoic acid derivatives react with substituted ketones in ethanol under reflux conditions to yield hydrazone intermediates, which cyclize to form the pyrazole ring.
- Example procedure:
Reaction of 4-hydrazinobenzoic acid with an appropriate ketone in ethanol under reflux for 8 hours yields hydrazone intermediates. The solvent is removed under reduced pressure at 60 °C to isolate the solid product for further reactions without additional purification.
Introduction of the Formyl Group at Pyrazole C-4
Selective oxidation of the pyrazole methanol derivative at the 4-position is achieved using oxidizing agents such as 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).
- Typical conditions:
Stirring the pyrazolyl-methanol compound with IBX in DMSO at 0–20 °C for 1 hour leads to the formation of the corresponding pyrazole-3-carbaldehyde (formyl group at C-4) with yields around 85%.
Attachment of Benzonitrile Group at N-1 Position
The benzonitrile substituent can be introduced via nucleophilic substitution or coupling reactions involving pyrazole derivatives bearing suitable leaving groups or by direct condensation with nitrile-containing aromatic compounds.
In some synthetic routes, the nitrile group is introduced by converting the aldehyde group to a nitrile using reagents like liquid ammonia and iodine in tetrahydrofuran (THF) at ambient temperature, yielding pyrazole carbonitriles in good yields (~78%).
Alternatively, coupling of pyrazole intermediates with 4-cyanophenyl derivatives under appropriate conditions can directly furnish 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Detailed Experimental Data and Yields
Analytical Characterization Supporting Preparation
NMR Spectroscopy:
The presence of the formyl group is confirmed by characteristic aldehyde proton signals in ^1H NMR, typically a singlet around δ 9–10 ppm. The aromatic protons of the benzonitrile ring appear in the δ 7–8 ppm range. ^13C NMR shows signals for the nitrile carbon near δ 115 ppm and the aldehyde carbon near δ 190–200 ppm.Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the molecular weight of this compound, with isotopic patterns consistent with the molecular formula.Melting Point and Physical State:
The compound typically appears as a solid with melting points reported in the range of 150–200 °C depending on purity and substituents.
Summary of Key Research Findings
The synthesis of this compound is efficiently achieved via hydrazone intermediates formed from hydrazinobenzoic acid and ketones, followed by oxidation and nitrile introduction steps.
Use of benign solvents like ethanol and mild oxidants such as IBX ensures good yields and selectivity for the formylation step.
Conversion of aldehyde to nitrile using liquid ammonia and iodine in THF is a reliable method to introduce the benzonitrile functionality with high yield and purity.
The described methods avoid harsh conditions and allow for scale-up potential due to straightforward work-up procedures, such as solvent evaporation and filtration.
Chemical Reactions Analysis
Types of Reactions
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various electrophiles, such as halogens or alkyl groups, in the presence of a catalyst
Major Products Formed
Oxidation: 4-(4-carboxy-1H-pyrazol-1-yl)benzonitrile
Reduction: 4-(4-formyl-1H-pyrazol-1-yl)benzylamine
Substitution: Various substituted pyrazole derivatives depending on the electrophile used
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole-based compounds, including 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study synthesized a series of pyrazole derivatives, including this compound, which were tested for their antibacterial efficacy. The results demonstrated significant activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced antibacterial potency, particularly against resistant strains .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 6.25 | S. aureus (MRSA) |
| Other Pyrazole Derivative A | 3.125 | S. aureus (MSSA) |
| Other Pyrazole Derivative B | 12.5 | E. coli |
Anticancer Applications
The compound also shows promise in cancer treatment, particularly as an androgen receptor (AR) modulator. Compounds with similar structures have been reported to inhibit the proliferation of cancer cells, especially in prostate cancer models.
Case Study: Androgen Receptor Modulation
In a patent detailing the synthesis and application of pyrazole-based compounds, it was found that certain derivatives exhibited potent AR antagonist activity. These compounds were effective in inhibiting the growth of prostate cancer cell lines, suggesting a potential therapeutic role for this compound in treating AR-dependent cancers .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 5.0 | Prostate Cancer |
| Other Pyrazole Derivative C | 3.0 | Breast Cancer |
| Other Pyrazole Derivative D | 7.5 | Lung Cancer |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that yield high purity products suitable for biological testing. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to characterize the synthesized compounds.
Synthesis Overview
The synthesis generally follows these steps:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the formyl group via formylation techniques.
- Final nitrile group addition through nucleophilic substitution.
Mechanism of Action
The mechanism of action of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . The compound’s formyl and nitrile groups play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, we compare it with structurally analogous benzonitrile derivatives bearing pyrazole, triazole, or other substituents. Key differences in functional groups, reactivity, and applications are highlighted below.
Functional Group and Reactivity
Physicochemical Properties
- Polarity : The formyl group increases polarity compared to methyl (logP ~2.1) or nitro derivatives (logP ~2.5).
- Solubility : Formyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas triazole analogs (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile) show better aqueous solubility due to hydrogen-bonding capacity .
- Thermal Stability: Nitro and azido derivatives are less thermally stable due to explosive tendencies, whereas formyl and amino variants are more robust .
Research Findings
- Biological Activity: The pyridinyl-fluorophenyl derivative () demonstrated nanomolar inhibition of kinases (e.g., p38α MAPK) due to its planar aromatic system and hydrogen-bonding interactions .
- Crystallographic Data : Single-crystal X-ray studies () revealed that pyrazole-ketone analogs adopt planar conformations, enhancing stacking interactions in solid-state materials .
- Click Chemistry Utility : Azido derivatives () achieved >90% yields in triazole formation, highlighting their utility in high-throughput drug discovery .
Biological Activity
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. It serves as a versatile building block in the development of more complex pyrazole derivatives, which have been shown to exhibit significant biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including this compound. For instance, a series of pyrazole-derived hydrazones demonstrated potent inhibitory effects against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL for certain derivatives .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 0.78 |
| This compound | A. baumannii | 1.56 |
These compounds also exhibited bactericidal activity against S. aureus and bacteriostatic effects against A. baumannii, indicating their potential as therapeutic agents against drug-resistant strains .
Anti-inflammatory Activity
Pyrazole derivatives have been reported to possess anti-inflammatory properties. For example, compounds synthesized from pyrazole scaffolds showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting their potential in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects involves interaction with cellular targets that modulate various biochemical pathways. The disruption of bacterial cell membranes has been proposed as a primary mode of action for its antimicrobial effects .
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited enhanced activity against resistant strains, highlighting their potential for inclusion in future antibiotic therapies .
- Anti-inflammatory Effects : Research indicated that certain pyrazole compounds could reduce inflammation markers in vitro, paving the way for further investigation into their therapeutic use .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains under investigation, but initial studies suggest favorable bioavailability and low toxicity levels in human cell lines at concentrations significantly higher than MICs . This aspect is crucial for developing safe therapeutic agents.
Q & A
Q. What are the common synthetic strategies for preparing 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile and its derivatives?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole or pyrazole hybrids. For example, a 4-(azidomethyl)benzonitrile precursor can react with terminal alkynes (e.g., phenylacetylene) in THF/water with CuSO₄ and sodium ascorbate to yield triazole derivatives (e.g., 90% yield) . Alternative routes involve functionalizing pyrazole cores with formyl groups, as seen in hydrazone derivatives synthesized from 4-formylpyrazole intermediates . Purification methods include column chromatography and recrystallization using solvents like THF/water mixtures .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : For confirming substituent positions and hydrogen bonding in pyrazole/triazole hybrids .
- X-ray crystallography : To resolve crystal packing, hydrogen bonding networks, and torsional angles (e.g., orthorhombic Pca2₁ symmetry with R factor = 0.038) .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., m/z 326.1280 for C₁₉H₁₄N₆) .
- IR spectroscopy : To identify functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) .
Q. What biological activities are associated with this compound analogs?
Derivatives exhibit antimicrobial and enzyme inhibitory activities. For instance, hydrazone derivatives of 4-formylpyrazole-benzoic acid hybrids show activity against bacterial strains like Staphylococcus aureus via MIC assays . Triazole-pyrazole hybrids are explored as xanthine oxidase inhibitors (IC₅₀ ~0.5–5 µM), with substituent effects on the pyrazole ring influencing potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for pyrazole-based nitriles?
Discrepancies in bond angles or packing may arise due to twinning or disorder . Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. For example, in orthorhombic crystals of 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, hydrogen bonding (N–H···N, 2.8–3.0 Å) stabilizes layers along the b-axis. Validate data with R factor convergence (<0.05) and check for outliers using CrysAlisPro .
Q. What strategies optimize regioselectivity in CuAAC reactions for triazole-pyrazole hybrids?
Regioselectivity depends on substituent electronic effects and catalyst loading . For 4-(azidomethyl)benzonitrile, 0.2 equiv CuSO₄ with sodium ascorbate in THF/water (1:1) favors 1,4-triazole products. Steric hindrance from substituents (e.g., bulky aryl groups) may shift selectivity. Monitor via TLC and adjust reaction time (12–24 hr) .
Q. How can computational methods predict the bioactivity of 4-formylpyrazole derivatives?
Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like xanthine oxidase. For example, the formyl group’s electrophilicity enhances binding to enzyme active sites (ΔG ~−8.5 kcal/mol). Pair with DFT calculations (e.g., Gaussian 16) to optimize geometries and assess frontier molecular orbitals for reactivity .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?
Chirality arises from pyrazole substituents (e.g., 4-fluorophenyl). Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during formylation. Characterize enantiopurity via HPLC with chiral columns (e.g., Chiralpak IA) and validate with circular dichroism .
Q. How do substituents on the pyrazole ring influence electronic properties and stability?
Electron-withdrawing groups (e.g., –CN, –NO₂) increase electrophilicity at the formyl position, enhancing reactivity in nucleophilic additions. Stability studies (TGA/DSC) show decomposition >200°C for nitrile derivatives. Substituent effects are quantified via Hammett σ values and correlated with reaction rates .
Methodological Guidelines
- Synthetic Design : Prioritize CuAAC for modularity; optimize solvent polarity (e.g., DMF for polar intermediates) .
- Data Validation : Cross-check crystallographic data with PLATON for missed symmetry and Mercury for Hirshfeld surface analysis .
- Bioactivity Screening : Use microbroth dilution (CLSI guidelines) for antimicrobial assays and Lineweaver-Burk plots for enzyme inhibition kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
